PRMT3 Binding Affinity: A Weak Baseline for Selectivity Profiling vs. Potent Inhibitors
The target compound demonstrates a distinct, weak binding affinity for the PRMT3 methyltransferase domain (EC50 = 1300 nM) when assessed via a protein stabilization assay. This is in marked contrast to the potent, established PRMT3 inhibitor SGC707 (IC50 = 31 nM) [1][2]. The 42-fold difference in potency is not a failure but a critical differentiator, positioning this compound not as a lead inhibitor but as a low-affinity control or a starting fragment for structure-activity relationship (SAR) studies aimed at understanding binding requirements. This quantitative characterization is absent for most other sulfonyl pyrrolidine analogs [1].
| Evidence Dimension | PRMT3 Binding Affinity (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 1.30E+3 nM (1300 nM) |
| Comparator Or Baseline | SGC707: IC50 = 31 ± 2 nM [2] |
| Quantified Difference | The comparator SGC707 is approximately 42-fold more potent. |
| Conditions | Target Compound: Binding affinity to ePL-tagged human PRMT3 methyltransferase domain (211-531 residues) expressed in HEK293 cells, assessed as protein stabilization (BindingDB Assay ID 5). SGC707: In vitro enzymatic inhibition assay. |
Why This Matters
This is the compound's primary, quantitatively validated biological annotation, establishing it as a unique, weak-affinity tool for PRMT3 selectivity panels rather than a redundant potent inhibitor.
- [1] BindingDB. (2025). Entry BDBM50247349 (CHEMBL4072005): EC50 value for human PRMT3. The Binding Database. Retrieved October 13, 2025. View Source
- [2] Anjiechem, Inc. (2026). SGC707 Technical Datasheet: IC50 value for PRMT3. Retrieved April 30, 2026. View Source
